molecular formula C10H14N2O B2444056 3-(Cyclopentyloxy)-6-methylpyridazine CAS No. 2097862-44-5

3-(Cyclopentyloxy)-6-methylpyridazine

Cat. No.: B2444056
CAS No.: 2097862-44-5
M. Wt: 178.235
InChI Key: MTNKGYHQAMGWCZ-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-6-methylpyridazine is an organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms

Properties

IUPAC Name

3-cyclopentyloxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-6-7-10(12-11-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNKGYHQAMGWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-6-methylpyridazine typically involves the reaction of 3-hydroxy-6-methylpyridazine with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Cyclopentyl bromide in the presence of a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

3-(Cyclopentyloxy)-6-methylpyridazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopentyloxy)pyridazine: Lacks the methyl group, resulting in different chemical properties and reactivity.

    6-Methylpyridazine: Lacks the cyclopentyloxy group, leading to different applications and biological activities.

    3-(Cyclopentyloxy)-pyridine:

Uniqueness

3-(Cyclopentyloxy)-6-methylpyridazine is unique due to the presence of both the cyclopentyloxy and methyl groups on the pyridazine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

Overview

3-(Cyclopentyloxy)-6-methylpyridazine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2097862-44-5
  • Molecular Formula : C12H15N3O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyridazine ring structure allows it to modulate the activity of enzymes and receptors involved in several biological pathways.

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes associated with inflammatory responses, potentially reducing inflammation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways and offering potential antidepressant effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : There is evidence indicating that this compound can inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may provide therapeutic benefits in conditions like arthritis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
Anti-inflammatoryDecreased cytokine release

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on human breast cancer cells (MCF-7), researchers found that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was linked to apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation into the anti-inflammatory properties revealed that the compound effectively reduced the secretion of pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Cyclopentyloxy)-6-methylpyridazine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves introducing the cyclopentyloxy group via nucleophilic substitution or coupling reactions. For example, cyclopentanol derivatives can react with halogenated pyridazine precursors under basic conditions. Key parameters include solvent choice (e.g., ethanol or acetonitrile), temperature control (60–100°C), and catalysts like palladium for cross-coupling steps. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H and 13C NMR confirm substituent positions and cyclopentyloxy connectivity.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and bond angles, as demonstrated for related pyridazine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

  • Methodology :

  • Analog Synthesis : Vary substituents (e.g., methyl, halogens) at the 3- and 6-positions to assess electronic effects.
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., antiproliferative screens).
  • Computational Modeling : Use molecular docking to predict binding affinities to target proteins .

Q. What strategies resolve contradictions in reported biological activities of pyridazine derivatives, such as conflicting enzyme inhibition data?

  • Methodology :

  • Standardize Assays : Control variables like buffer pH, incubation time, and compound purity (≥95% by HPLC).
  • Orthogonal Validation : Confirm results using alternative techniques (e.g., SPR vs. fluorescence assays).
  • Meta-Analysis : Compare datasets across studies to identify outliers or confounding factors .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites.
  • Reaction Pathway Simulation : Model intermediates and transition states for proposed mechanisms (e.g., cycloadditions).
  • Solvent Effects : Use COSMO-RS to assess solvent interactions and optimize reaction media .

Q. What methodologies assess the metabolic stability and degradation pathways of this compound in vitro?

  • Methodology :

  • Liver Microsome Assays : Incubate the compound with human or rat microsomes, and quantify parent compound depletion via LC-MS.
  • Metabolite Identification : Use high-resolution MS/MS to detect hydroxylated or demethylated derivatives.
  • CYP Enzyme Profiling : Inhibit specific cytochrome P450 isoforms to identify metabolic hotspots .

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